molecular formula C17H20F3NO3 B2604781 (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid CAS No. 2063772-09-6

(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid

Cat. No.: B2604781
CAS No.: 2063772-09-6
M. Wt: 343.346
InChI Key: ZVQPQERWAOVMBJ-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of piperidine with a trifluoromethylating agent under controlled conditions.

    Etherification: The next step involves the etherification of the piperidine derivative with 4-hydroxybenzaldehyde to form the intermediate compound.

    Aldol Condensation: The final step is an aldol condensation reaction between the intermediate compound and acrolein, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The presence of the trifluoromethyl group allows for nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or enzymes is beneficial.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid: Unique due to its trifluoromethyl group and piperidine ring.

    (Z)-3-(4-{2-[4-(Methyl)piperidino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (Z)-3-(4-{2-[4-(Chloromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid: Contains a chloromethyl group, leading to different reactivity and properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, enhanced binding affinity, and greater chemical stability. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-9-21(10-8-14)11-12-24-15-4-1-13(2-5-15)3-6-16(22)23/h1-6,14H,7-12H2,(H,22,23)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQPQERWAOVMBJ-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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